1-(Benzyloxy)-3-(4-methylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-(4-methylphenoxy)propan-2-ol is an organic compound that belongs to the class of phenoxypropanols It is characterized by the presence of both benzyloxy and methylphenoxy groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(4-methylphenoxy)propan-2-ol typically involves the reaction of 1-(benzyloxy)-2,3-epoxypropane with 4-methylphenol under basic conditions. The reaction proceeds through the opening of the epoxide ring by the nucleophilic attack of the phenol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, temperature control, and purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-(4-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy or methylphenoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction will result in the formation of an alcohol.
Scientific Research Applications
1-(Benzyloxy)-3-(4-methylphenoxy)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenoxy)-2-propanol: Similar structure but lacks the benzyloxy group.
1-(Benzyloxy)-2-propanol: Similar structure but lacks the methylphenoxy group.
3-(4-Methylphenoxy)propan-1-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
1-(Benzyloxy)-3-(4-methylphenoxy)propan-2-ol is unique due to the presence of both benzyloxy and methylphenoxy groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
98696-21-0 |
---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-(4-methylphenoxy)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C17H20O3/c1-14-7-9-17(10-8-14)20-13-16(18)12-19-11-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3 |
InChI Key |
ILLMAKTZVKCTOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(COCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.